molecular formula C14H18ClNO3 B2720349 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 2411305-69-4

2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B2720349
CAS RN: 2411305-69-4
M. Wt: 283.75
InChI Key: DJYGKECSCKRRFN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as DMNQ or 2-chloro-1,4-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It is a naphthoquinone derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide generates ROS through the redox cycling of its naphthoquinone moiety. This process leads to the formation of superoxide anion and hydrogen peroxide, which can cause oxidative damage to cellular components. 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to inhibit the activity of mitochondrial complex I, leading to a decrease in ATP production and an increase in ROS generation.
Biochemical and Physiological Effects:
2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway. 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to induce oxidative stress and inflammation in cells, which can contribute to the development of various diseases. Additionally, 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to modulate the activity of various enzymes and transcription factors, which can affect cellular signaling pathways.

Advantages And Limitations For Lab Experiments

2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent generator of ROS, making it a useful tool for investigating oxidative stress and related processes. However, 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and the presence of other compounds.

Future Directions

There are several future directions for research involving 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of interest is the development of 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs with improved properties, such as increased stability or decreased toxicity. Another area of interest is the investigation of the role of 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in various diseases, including cancer and neurodegenerative disorders. Additionally, 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide could be used as a tool for investigating the role of ROS in aging and age-related diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be achieved through a multi-step process involving the reaction of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base. The resulting intermediate is then oxidized using a suitable oxidizing agent to yield 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Scientific Research Applications

2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been widely used in scientific research due to its ability to generate reactive oxygen species (ROS) in cells. This property has made it a useful tool for investigating oxidative stress and related physiological processes. 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been used to study the role of ROS in various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-10-5-3-9-4-6-12(19-2)14(11(9)7-10)16-13(17)8-15/h3,5,7,12,14H,4,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGKECSCKRRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1NC(=O)CCl)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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